molecular formula C8H9BrO4S2 B12601236 4-Bromo-1,2-di(methanesulfonyl)benzene CAS No. 648905-19-5

4-Bromo-1,2-di(methanesulfonyl)benzene

Cat. No.: B12601236
CAS No.: 648905-19-5
M. Wt: 313.2 g/mol
InChI Key: ORJPWVLQWWBGBD-UHFFFAOYSA-N
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Description

4-Bromo-1,2-di(methanesulfonyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with one bromine atom and two methanesulfonyl (-SO₂CH₃) groups at the 1, 2, and 4 positions.

Properties

CAS No.

648905-19-5

Molecular Formula

C8H9BrO4S2

Molecular Weight

313.2 g/mol

IUPAC Name

4-bromo-1,2-bis(methylsulfonyl)benzene

InChI

InChI=1S/C8H9BrO4S2/c1-14(10,11)7-4-3-6(9)5-8(7)15(2,12)13/h3-5H,1-2H3

InChI Key

ORJPWVLQWWBGBD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-di(methanesulfonyl)benzene typically involves the bromination of 1,2-di(methanesulfonyl)benzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-di(methanesulfonyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-1,2-di(methanesulfonyl)benzene has the following chemical formula: C9H10BrO4S2. The presence of bromine and methanesulfonyl groups contributes to its reactivity and solubility in various solvents, making it suitable for multiple applications.

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It can be utilized to create complex molecules through reactions such as nucleophilic substitution and coupling reactions. For instance, it may be involved in the synthesis of anti-cancer agents and other therapeutics due to its ability to form stable intermediates .
  • Biological Activity :
    • Research indicates that compounds derived from this compound exhibit biological activity against certain diseases. For example, derivatives have shown potential as inhibitors for specific enzymes or receptors involved in disease pathways .

Agrochemical Applications

  • Pesticide Development :
    • The compound is used in the formulation of pesticides, where it acts as a precursor for creating more complex agrochemicals. Its sulfonyl groups enhance the biological activity of the final products, making them effective against a range of pests .
  • Herbicide Formulations :
    • Similar to its use in pesticides, this compound can be modified to develop herbicides that target specific weed species while minimizing impact on crops .

Material Science Applications

  • Polymer Chemistry :
    • The compound can be utilized in the synthesis of polymers with specific properties. Its functional groups allow for the introduction of additional functionalities into polymer chains, which can enhance mechanical strength or provide unique chemical properties .
  • Dyes and Pigments :
    • Due to its vibrant color properties when modified appropriately, this compound can be used in the production of dyes and pigments for textiles and coatings .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Pharmaceutical Synthesis Demonstrated efficacy as a precursor for anti-cancer drugs.
Agrochemical Formulation Developed effective pesticide formulations targeting specific pests.
Polymer Chemistry Enhanced mechanical properties in synthesized polymers.
Dye Production Achieved vibrant colors suitable for textile applications.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-di(methanesulfonyl)benzene involves its reactivity towards electrophiles and nucleophiles. The bromine atom and methanesulfonyl groups influence the electron density on the benzene ring, making it susceptible to various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key properties of 4-Bromo-1,2-di(methanesulfonyl)benzene with analogous brominated benzene derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Applications
This compound* Br, -SO₂CH₃ (1,2,4) C₈H₈BrNO₄S₂ 313† N/A Likely polar aprotic solvents‡ Organic synthesis intermediate‡
4-Bromo-1,2-diaminobenzene Br, -NH₂ (1,2,4) C₆H₆BrN₂ 186 N/A Insoluble in water; soluble in alcohols Manufacturing/laboratory uses
4-Bromo-1,2-dichlorobenzene Br, -Cl (1,2,4) C₆H₃BrCl₂ 226.35 N/A Low aqueous solubility Pharmaceutical intermediate
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene Br, -OCH₃, -OCH₂OCH₃ C₉H₁₁BrO₃ 247.09 N/A Soluble in organic solvents‡ Specialty chemical synthesis
Bis(methanesulfonyl)phenylhydrazine -NHN(SO₂CH₃)₂ (on benzene) C₈H₁₂N₂O₄S₂ 264 155–156 Soluble in benzene, hexane Precursor in decomposition reactions

*Hypothetical data inferred from analogous structures.
†Calculated based on substituent contributions.
‡Predicted based on functional group behavior.

Key Research Findings

Electronic Effects: Methanesulfonyl and bromine groups are strongly electron-withdrawing, making this compound less nucleophilic than amino- or methoxy-substituted analogs (e.g., 4-Bromo-1,2-diaminobenzene or 4-Bromo-2-methoxy derivatives ). This property enhances its stability in electrophilic reactions. In contrast, 4-Bromo-1,2-dichlorobenzene exhibits moderate electron withdrawal, favoring its use in halogen-exchange reactions.

Reactivity and Applications: The methanesulfonyl groups in this compound may act as leaving groups or participate in nucleophilic aromatic substitution, similar to bis(methanesulfonyl)phenylhydrazine . 4-Bromo-1,2-diaminobenzene is more reactive in diazotization or condensation reactions due to its amino groups.

Solubility Trends :

  • Methoxy and methoxymethoxy substituents (e.g., in C₉H₁₁BrO₃ ) increase solubility in polar solvents, while methanesulfonyl groups enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Limitations and Gaps in Data

  • Direct experimental data (e.g., melting points, synthetic protocols) for this compound are absent in the provided evidence. Predictions rely on structurally related compounds.
  • Applications inferred from functional group chemistry require validation through targeted studies.

Biological Activity

4-Bromo-1,2-di(methanesulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and two methanesulfonyl groups. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

  • Molecular Formula: C8H9BrO4S2
  • Molecular Weight: 313.2 g/mol
  • CAS Number: 648905-19-5
  • IUPAC Name: 4-bromo-1,2-bis(methylsulfonyl)benzene

The presence of the bromine atom and methanesulfonyl groups influences the compound's reactivity, making it suitable for various chemical transformations such as electrophilic aromatic substitution and nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through its electrophilic nature. The bromine atom acts as an electron-withdrawing group, enhancing the electrophilicity of the benzene ring. This property allows the compound to form reactive intermediates that can interact with nucleophiles in biological systems .

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

Antimicrobial Activity

A study focused on related sulfonyl compounds demonstrated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. While direct studies on this compound are sparse, its structural similarities to other active compounds suggest potential efficacy in this area .

Case Studies

  • Synthesis and Evaluation of Sulfonyl Compounds:
    A series of sulfonyl compounds were synthesized and evaluated for their biological activities. Among these, some demonstrated notable antibacterial effects. The structure-activity relationship indicated that the presence of bromine and methanesulfonyl groups could enhance antimicrobial properties .
  • Mechanistic Insights:
    Research into the mechanism of action revealed that compounds similar to this compound might disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. This suggests a potential for developing new antibiotics based on its structure .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Features
This compoundAntimicrobial potentialContains bromine and two methanesulfonyl groups
4-Bromo-1,2-(methylenedioxy)benzeneModerate antibacterialContains methylenedioxy instead of methanesulfonyl groups
1-Bromo-4-methanesulfonyl-2,3-dimethylbenzeneAntifungal propertiesAdditional methyl groups enhance activity

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